

# Technical Support Center: Shimming with <sup>13</sup>C-Labeled Chloroform Samples

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chloroform-13C	
Cat. No.:	B1600117	Get Quote

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal results when shimming with <sup>13</sup>C-labeled chloroform (<sup>13</sup>CDCl<sub>3</sub>) samples.

## Frequently Asked Questions (FAQs)

Q1: What is the primary goal of shimming in NMR?

A1: The primary goal of shimming is to improve the homogeneity of the static magnetic field (B<sub>0</sub>) across the sample volume.[1][2] A highly homogeneous magnetic field is crucial for obtaining high-resolution NMR spectra with sharp, symmetrical peaks and minimal line broadening.[1][3] Poor shimming can lead to distorted, broad, or split signals, which can obscure important structural information and reduce the overall sensitivity of the experiment.[1] [4]

Q2: Is there a special procedure for shimming <sup>13</sup>C-labeled chloroform samples compared to standard deuterated chloroform (CDCl<sub>3</sub>)?

A2: No, the shimming procedure itself does not differ. The process of shimming focuses on optimizing the magnetic field homogeneity by utilizing the deuterium lock signal of the solvent (the "D" in CDCl<sub>3</sub>).[2][5] The presence of a <sup>13</sup>C nucleus in the chloroform molecule is the subject of the NMR experiment and does not alter the fundamental principles of shimming. The standard practices for shimming samples dissolved in CDCl<sub>3</sub> apply directly.



Q3: What is the difference between on-axis and off-axis shims?

A3: Shims are categorized based on the spatial orientation of the magnetic field gradients they correct:

- On-axis (Z) shims correct for magnetic field inhomogeneities along the vertical axis of the sample tube (the Z-axis).[1] These are the most frequently adjusted shims for each new sample.[2]
- Off-axis (X, Y) shims correct for inhomogeneities in the plane perpendicular to the sample tube (the X-Y plane).[1] These shims are typically adjusted without sample spinning and are less likely to require significant changes between similar samples.[1][2]

Q4: Should I use manual or automated shimming?

A4: Modern NMR spectrometers are equipped with powerful automated shimming routines, often called "gradient shimming."[5][6] Automated shimming is generally faster, more reproducible, and often yields better results than manual shimming, especially for less experienced users.[7] It is highly recommended to use automated shimming as the primary method. Manual shimming may be necessary for particularly challenging samples or when fine-tuning the homogeneity beyond the capabilities of the automated routine.[2]

# **Troubleshooting Guide**

This guide addresses common issues encountered during the shimming of <sup>13</sup>C-chloroform samples.

Issue 1: Automated shimming (e.g., topshim) fails or gives poor results.

# Troubleshooting & Optimization

Check Availability & Pricing

Possible Cause	Troubleshooting Steps
Low Deuterium Lock Signal	- Ensure the lock power and gain are appropriately set. If the lock signal is saturated, the automated routine may fail.[8] - Verify that the correct solvent is selected in the software, as shimming routines can be solvent-dependent.[2]
Incorrect Sample Positioning	- Check that the NMR tube is inserted to the correct depth in the spinner turbine. Improper positioning is a common cause of shimming problems.[3][9] - Ensure the sample volume is adequate (typically 0.5-0.7 mL for a 5 mm tube) to avoid poor lineshape.[9][10]
Poor Sample Quality	<ul> <li>The sample should be free of solid particles, which can be removed by filtration.</li> <li>Ensure the sample is homogeneous and free of air bubbles.</li> <li>Highly viscous samples can lead to broader lines and may be more challenging to shim.[1]</li> <li>[11]</li> </ul>
Low Signal-to-Noise of Lock	For viscous samples or low concentrations of CDCl <sub>3</sub> , the automated routine may time out.  Some software allows for increasing the acquisition time for the shimming routine (e.g., topshim durmax=60).[11]

Issue 2: Poor lineshape (broad, asymmetric, or split peaks) after shimming.

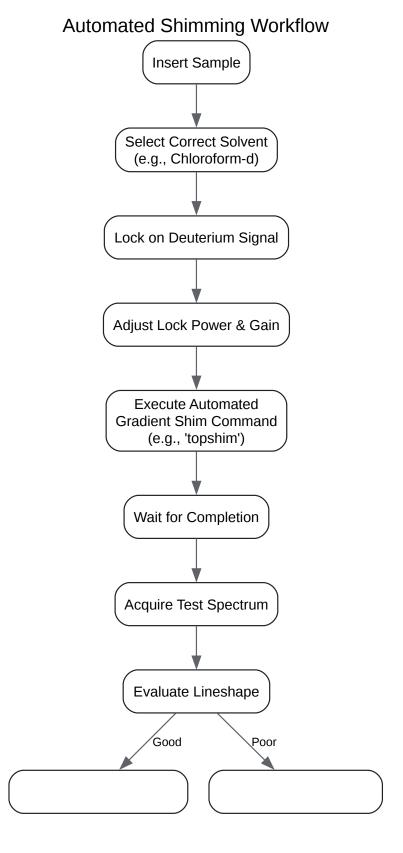


Symptom	Likely Cause & Solution
Symmetrically broad peaks	- Problem: Poor adjustment of odd-order Z-shims (Z1, Z3).[12] - Solution: Manually reoptimize Z1 and Z3.
Asymmetric peaks ("tailing" or "shouldering")	- Problem: Poor adjustment of even-order Z-shims (Z2, Z4). The direction of the asymmetry can indicate the direction of the needed correction.[12][13] - Solution: Manually adjust Z2 and Z4.
Spinning sidebands	- Problem: Mis-set off-axis (X, Y) shims.[14] - Solution: Stop sample spinning and manually adjust the X and Y shims iteratively to maximize the lock level.[15]
All peaks are broad	- Problem: Could be due to sample properties like high concentration, viscosity, or the presence of paramagnetic impurities.[1] - Solution: Dilute the sample if possible. Ensure no paramagnetic material is present.

# Experimental Protocols Protocol 1: Standard Automated Shimming Procedure

This protocol outlines the steps for a routine automated shim using a gradient-based method.





Click to download full resolution via product page

Caption: A typical workflow for automated shimming of an NMR sample.



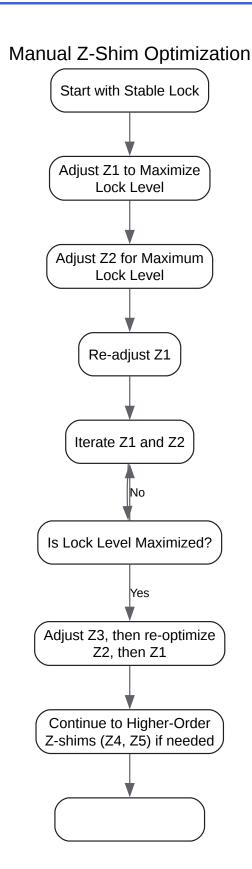
#### Methodology:

- Sample Insertion: Carefully insert the NMR tube containing the <sup>13</sup>C-chloroform sample into the magnet.[1]
- Solvent Selection: In the acquisition software, select "Chloroform-d" as the solvent. This ensures the system uses the correct lock frequency and shimming parameters.[2]
- Locking: Initiate the lock routine. The spectrometer will find the deuterium resonance of the CDCl₃ and "lock" on to it, compensating for minor field drifts.[16]
- Lock Optimization: Adjust the lock power and gain to achieve a stable and strong lock signal without saturation. The lock level should decrease if the lock power is reduced from a saturation state.[8]
- Automated Shimming: Execute the automated gradient shimming command (e.g., topshim
  on Bruker systems or gradshim on Varian/Agilent systems).[6][16] This process uses pulsed
  field gradients to map the magnetic field inhomogeneity and calculate the optimal shim
  currents.[5]
- Verification: After the routine finishes, acquire a quick 1D proton spectrum to visually inspect the lineshape of a reference peak (e.g., residual CHCl<sub>3</sub> or TMS). The peak should be sharp and symmetrical.[17]
- Proceed or Troubleshoot: If the lineshape is satisfactory, proceed with the <sup>13</sup>C experiment. If not, refer to the troubleshooting guide.

## Protocol 2: Manual On-Axis (Z) Shim Touch-up

This protocol is for fine-tuning the on-axis shims after an automated routine or when shimming manually.





Click to download full resolution via product page

Caption: An iterative process for manual optimization of on-axis (Z) shims.



#### Methodology:

- Prerequisites: Ensure the sample is locked and spinning (typically at 20 Hz).[1]
- Observe Lock Level: Monitor the lock signal intensity as the primary indicator of field homogeneity.[1]
- Iterative Adjustment: Adjust the shims in a specific order, re-optimizing lower-order shims after adjusting a higher-order one.[1][2]
  - Adjust Z1 to maximize the lock level.
  - Adjust Z2 to maximize the lock level. After changing Z2, you must re-optimize Z1.
  - Repeat the Z1/Z2 adjustments iteratively until no further improvement in the lock level is observed.[1]
  - If necessary, proceed to Z3. After adjusting Z3, re-optimize Z2, then Z1.
  - Continue this hierarchical and iterative process for higher-order shims (Z4, Z5) if required for very high-resolution experiments.[13]
- Final Check: The process is complete when no further significant increase in the lock level can be achieved.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mn.uio.no [mn.uio.no]
- 2. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 3. University of Ottawa NMR Facility Blog: The Effects of Bad Shimming [u-of-o-nmr-facility.blogspot.com]

### Troubleshooting & Optimization





- 4. Shimming problem General gNMR Exchange [gnmr.usp.org]
- 5. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 6. mriquestions.com [mriquestions.com]
- 7. Automated Shimming [personalpages.manchester.ac.uk]
- 8. NMR Basics [bloch.anu.edu.au]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. researchgate.net [researchgate.net]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. Q & A No 1 [emory.edu]
- 16. lsa.umich.edu [lsa.umich.edu]
- 17. QA-QC Protocols and Spectra | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [Technical Support Center: Shimming with <sup>13</sup>C-Labeled Chloroform Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600117#best-practices-for-shimming-with-chloroform-13c-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com